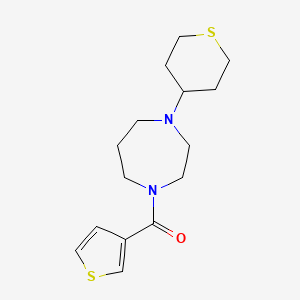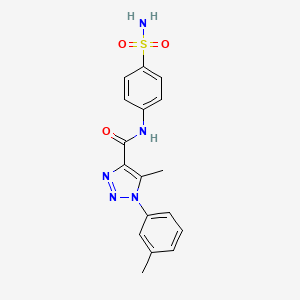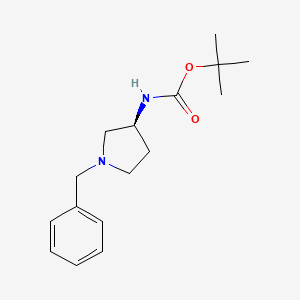![molecular formula C17H19N5OS2 B2392495 1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone CAS No. 894050-46-5](/img/structure/B2392495.png)
1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C17H19N5OS2 and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The review by Li and Zhang (2021) highlighted the antibacterial potential of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus. These compounds, being bioisosteres of amides, esters, and carboxylic acids, show potent inhibitory effects on DNA gyrase, topoisomerase IV, and other bacterial proteins, suggesting a broad-spectrum antibacterial activity against drug-resistant strains (Li & Zhang, 2021).
Reactivity of 1,2,4-Triazole Derivatives
Kaplaushenko (2019) discussed the high antioxidant and antiradical activity of 1,2,4-triazole-3-thione derivatives, indicating their positive impact on biochemical processes in patients exposed to high doses of radiation. This study underlines the chemical versatility and potential therapeutic applications of these compounds, comparing their effects to those of biogenic amino acids like cysteine (Kaplaushenko, 2019).
Therapeutic Potential of G Protein-Biased Kappa Agonists
Mores et al. (2019) reviewed the development of G protein-biased kappa agonists, including compounds with 1,2,4-triazole structures, for their potential to reduce pain and itch with fewer side effects compared to traditional opioids. This research underscores the therapeutic possibilities of structurally similar compounds in managing pain and itch without the adverse effects associated with many current treatments (Mores, Cummins, Cassell, & van Rijn, 2019).
COX-2 Inhibition by Pyridazinone Compounds
Asif (2016) discussed the selective inhibition of COX-2 by vicinally disubstituted pyridazinones, highlighting their potential in treating pain and inflammation associated with arthritis. These compounds, including ABT-963, demonstrate excellent selectivity and efficacy in reducing prostaglandin production and inflammation in animal models (Asif, 2016).
Synthesis and Applications of 1,2,4-Triazole Derivatives
Parchenko (2019) and Nazarov et al. (2021) provided comprehensive overviews on the synthesis and applications of 1,2,4-triazole derivatives in medicine, agriculture, and fine chemical synthesis. These reviews emphasize the significance of such compounds in developing new pharmaceuticals, agrochemicals, and functional materials, showcasing the wide-ranging utility of 1,2,4-triazoles and their derivatives in various industries (Parchenko, 2019), (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-12-6-8-21(9-7-12)16(23)11-25-17-19-18-15-5-4-13(20-22(15)17)14-3-2-10-24-14/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXFQGIMMVNOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2392414.png)
![N-cyclopentyl-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392415.png)

![2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2392418.png)
![N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide](/img/structure/B2392419.png)

![4-[(2-Chlorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392424.png)
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2392425.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2392430.png)



